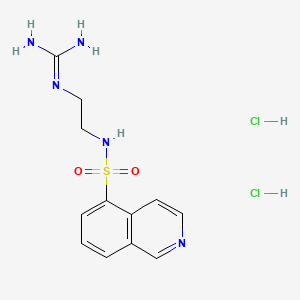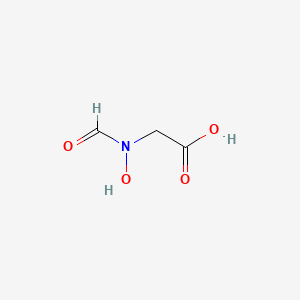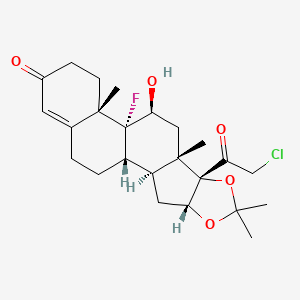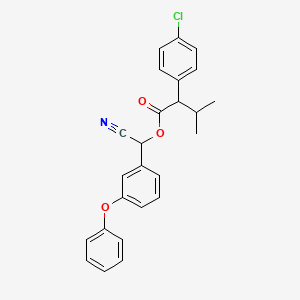
FH535
Übersicht
Beschreibung
FH535 ist ein synthetischer niedermolekularer Inhibitor, der die Wnt/β-Catenin- und Peroxisom-Proliferator-aktivierte Rezeptor (PPAR)-Signalwege angreift. Es hat in der Krebsforschung aufgrund seiner Fähigkeit, das Tumorwachstum und die Metastasierung zu hemmen, ein großes Potenzial gezeigt .
Wissenschaftliche Forschungsanwendungen
FH535 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/β-catenin and PPAR signaling pathways.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Wnt/β-catenin and PPAR pathways
Wirkmechanismus
FH535 exerts its effects by inhibiting the Wnt/β-catenin and PPAR signaling pathways. It blocks the interaction between β-catenin and PPAR, preventing the activation of downstream target genes involved in cell proliferation and survival. This dual inhibition leads to reduced tumor growth and metastasis in various cancer models .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von FH535 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet häufig automatisierte Systeme und strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
FH535 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine Aktivität verändert.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Bedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche Aktivitätsgrade und Spezifitäten gegenüber den Wnt/β-Catenin- und PPAR-Signalwegen aufweisen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Wnt/β-Catenin- und PPAR-Signalwege verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, -differenzierung und -apoptose in verschiedenen Zelllinien.
Medizin: Als potenzieller Therapeutik für die Krebsbehandlung untersucht, insbesondere bei der Hemmung von Tumorwachstum und Metastasierung.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf die Wnt/β-Catenin- und PPAR-Signalwege abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Wnt/β-Catenin- und PPAR-Signalwege hemmt. Es blockiert die Interaktion zwischen β-Catenin und PPAR, wodurch die Aktivierung von nachgeschalteten Zielgenen verhindert wird, die an Zellproliferation und -überleben beteiligt sind. Diese doppelte Hemmung führt zu einer Reduktion des Tumorwachstums und der Metastasierung in verschiedenen Krebsmodellen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GW9662: Ein bekannter PPARγ-Antagonist mit struktureller Ähnlichkeit zu FH535.
XAV939: Ein weiterer Inhibitor des Wnt/β-Catenin-Signalwegs mit unterschiedlichen molekularen Zielstrukturen.
Einzigartigkeit von this compound
This compound ist einzigartig durch seine doppelte Hemmung sowohl des Wnt/β-Catenin- als auch des PPAR-Signalwegs. Diese doppelte Zielgebung bietet ein breiteres Spektrum an Antitumoraktivitäten im Vergleich zu Verbindungen, die nur einen Signalweg hemmen. Darüber hinaus hat this compound in verschiedenen Krebsmodellen Wirksamkeit gezeigt, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUEXXEQGQWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392716 | |
| Record name | FH535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108409-83-2 | |
| Record name | FH535 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of FH535?
A1: this compound primarily targets the Wnt/β-catenin signaling pathway. [, , ]
Q2: How does this compound interact with the Wnt/β-catenin signaling pathway?
A2: this compound disrupts the Wnt/β-catenin signaling pathway by inhibiting β-catenin/Tcf-mediated transcriptional activity. [] The exact mechanism is still under investigation, but studies suggest it might act through:* Inhibition of β-catenin/TCF complex formation: this compound may prevent β-catenin from binding to TCF transcription factors, thus inhibiting the transcription of Wnt target genes. []* Promotion of β-catenin degradation: Studies suggest this compound may enhance β-catenin phosphorylation and degradation, leading to reduced levels of active β-catenin in the nucleus. []* Modulation of Tankyrase activity: Research indicates that this compound might inhibit Tankyrase enzymes, which play a role in regulating β-catenin levels. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H9Cl2N3O4S, and its molecular weight is 386.22 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: Studies investigating the structure-activity relationship of this compound and its analogs have shown that:
- Sulfonamide moiety is crucial: Modifications to the sulfonamide group significantly affect activity, suggesting its importance for target binding. []
- N-methylation abolishes activity: The N-methylated analog of this compound (this compound-M) loses its ability to inhibit both Wnt signaling and act as a mitochondrial uncoupler, highlighting the importance of the specific chemical structure for its biological activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


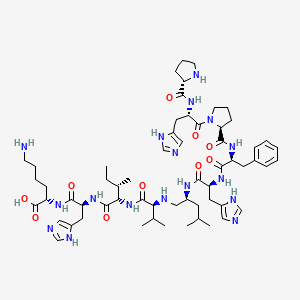


![Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]-](/img/structure/B1672582.png)
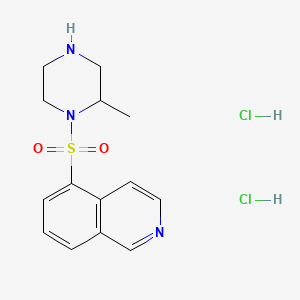
![N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride](/img/structure/B1672587.png)
